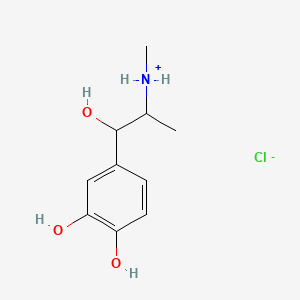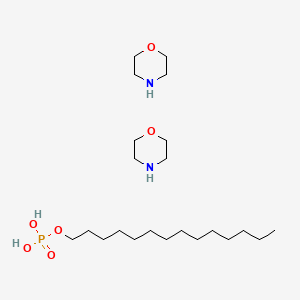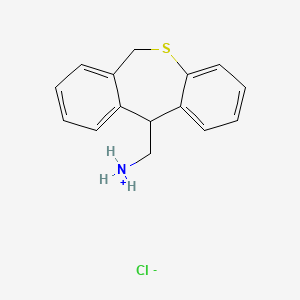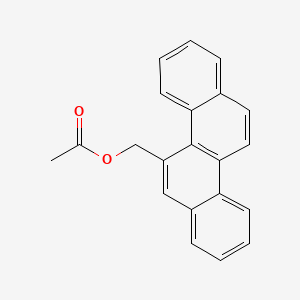
5-(Acetoxymethyl)chrysene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chrysen-5-ylmethyl acetate is a chemical compound with the molecular formula C21H16O2 It is an ester derivative of chrysen, a polycyclic aromatic hydrocarbon
準備方法
Synthetic Routes and Reaction Conditions
Chrysen-5-ylmethyl acetate can be synthesized through esterification reactions. One common method involves the reaction of chrysen-5-ylmethanol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of chrysen-5-ylmethyl acetate may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also considered to minimize environmental impact and reduce production costs.
化学反応の分析
Types of Reactions
Chrysen-5-ylmethyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ester into corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
科学的研究の応用
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which chrysen-5-ylmethyl acetate exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Antioxidant Pathways: The compound may scavenge free radicals and reduce oxidative stress.
Apoptotic Pathways: It may induce apoptosis in cancer cells by activating specific signaling pathways.
Enzyme Inhibition: Chrysen-5-ylmethyl acetate may inhibit certain enzymes involved in cancer cell proliferation.
類似化合物との比較
Similar Compounds
Chrysen-5-ylmethanol: The alcohol precursor used in the synthesis of chrysen-5-ylmethyl acetate.
Chrysen-5-ylmethyl benzoate: Another ester derivative with similar chemical properties.
Chrysen-5-ylmethyl butyrate: A structurally related compound with different ester groups.
Uniqueness
Chrysen-5-ylmethyl acetate is unique due to its specific ester functional group, which imparts distinct chemical and biological properties
特性
CAS番号 |
71431-96-4 |
|---|---|
分子式 |
C21H16O2 |
分子量 |
300.3 g/mol |
IUPAC名 |
chrysen-5-ylmethyl acetate |
InChI |
InChI=1S/C21H16O2/c1-14(22)23-13-17-12-16-7-3-4-8-18(16)20-11-10-15-6-2-5-9-19(15)21(17)20/h2-12H,13H2,1H3 |
InChIキー |
PGBXBJXJTLTDSA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


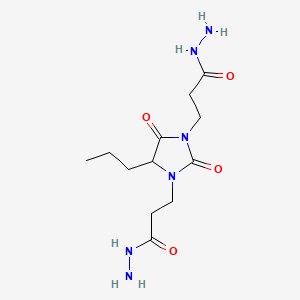
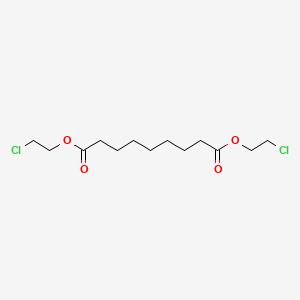
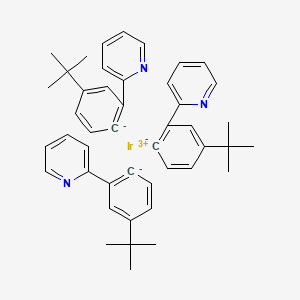
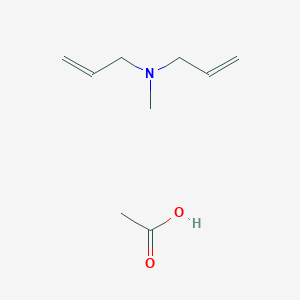
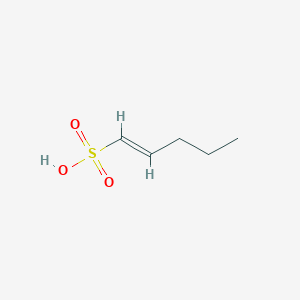
![9,10-Anthracenedione, 1-amino-8-[(2,4-dibromophenyl)amino]-4,5-dihydroxy-](/img/structure/B13777793.png)
![Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-5-yl]-](/img/structure/B13777801.png)
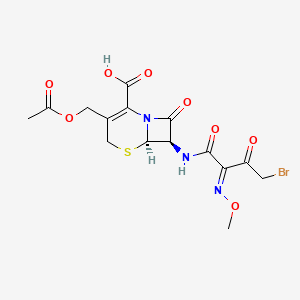
![N,N-bis[2-oxo-2-(2-phenylhydrazinyl)ethyl]nitrous amide](/img/structure/B13777817.png)
![1,4-bis-[5'-Nitropyridin-2'-yl]phenylene](/img/structure/B13777818.png)
![N,N'-[Fluoranthene-3,8-diylbis[imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)]]bis(benzamide)](/img/structure/B13777824.png)
